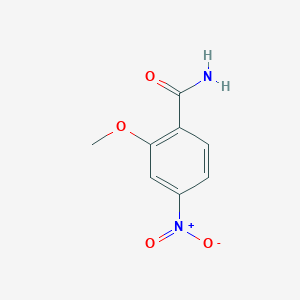

2-Methoxy-4-nitrobenzamide

Overview

Description

Synthesis Analysis

The synthesis of various benzamide derivatives, including those related to 2-Methoxy-4-nitrobenzamide, has been explored in several studies. For instance, cyclometalated complexes of N-methoxy-4-nitrobenzamide were synthesized through C–H bond activation using metal chloride precursors, leading to high yields of desired products in catalytic functionalization reactions . Another approach involved the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides to afford 3,5-diketoesters, which could be further transformed into functionalized chromones . Additionally, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was characterized by various spectroscopic methods, and its structure-property relationship was investigated .

Molecular Structure Analysis

The molecular structures of synthesized compounds have been determined using single-crystal X-ray diffraction analysis. For example, the cyclometalated complexes of N-methoxy-4-nitrobenzamide were structurally characterized, revealing their potential as key catalytic intermediates . The crystal structure of N-chloro-N-methoxy-4-nitrobenzamide showed a high pyramidality degree of the amide nitrogen atom, which is significant for its reactivity . Similarly, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined, showing stabilization by pi-pi conjugation and hydrogen bonding interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives has been studied in various chemical reactions. N-chloro-N-methoxy-4-nitrobenzamide selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN, and its methanolysis yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine . The stoichiometric reactions of cyclometalated complexes with diphenylacetylene afforded seven-membered metallacycles through tandem reactions . These studies demonstrate the diverse reactivity of benzamide derivatives in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. The crystal structure analysis provides insights into the stability of these compounds, which is influenced by intramolecular and intermolecular interactions such as hydrogen bonding . The vibrational spectra and computational methods have been used to study the tautomeric equilibrium of functionalized 4-hydroxyquinolines derived from benzamide compounds . Additionally, the electrochemical properties and antitumor activity of synthesized benzamides have been evaluated, showing promising results in comparison to known inhibitors .

Scientific Research Applications

1. Synthesis and Structural Analysis

2-Methoxy-4-nitrobenzamide has been utilized in the synthesis of various cyclometalated complexes involving rhodium, iridium, and ruthenium. These complexes, formed via C–H bond activation, are structurally characterized using X-ray diffraction analysis. Their application as catalysts in C–H bond functionalization reactions yields high product yields, indicating their potential as key catalytic intermediates in organic synthesis (Zhou, Li, Li, Song, & Wang, 2018).

2. Chemical Reactivity and Structural Properties

Research on N-chloro-N-methoxy-4-nitrobenzamide, a derivative of 2-Methoxy-4-nitrobenzamide, reveals significant details about its chemical reactivity and structural properties. The high pyramidality degree of its amide nitrogen atom in the O–N–Cl moiety has been discovered through XRD studies. Additionally, its selective reactivity in forming N-acetoxy derivatives and its behavior during methanolysis have been examined (Shtamburg et al., 2012).

3. Derivative Synthesis for Biological Studies

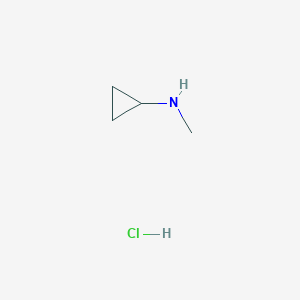

2-Methoxy-5-nitrobenzoyl chloride, a related compound, has been reacted with various amines to synthesize N-substituted 2-methoxy-5-nitrobenzamides. These derivatives, upon reduction, yield 5-amino-2-methoxybenzamides, which further undergo transformations to form methylamino compounds. These synthetic pathways expand the utility of 2-Methoxy-4-nitrobenzamide derivatives in biological and chemical studies (Valenta et al., 1990).

4. Exploration in Density Functional Theory

N,N-diacylaniline derivatives, including N-acetyl-N-(2-Methoxy-phenyl)-4-nitrobenzamide, have been synthesized and characterized through FTIR and NMR techniques. Density Functional Theory (DFT) investigations of these compounds provide insights into their ground state geometries and vibrational frequencies, aiding in understanding their chemical behavior and potential applications (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).

5. Application in Antibacterial Studies

Studies on methoxy substituted benzothiazole derivatives, synthesized through reactions involving 2-Methoxy-4-nitrobenzamide, have shown potent antibacterial activity. These derivatives display significant efficacy against Pseudomonas aeruginosa, a pathogen known for its resistance to various antimicrobial agents (Gupta, 2018).

6. Corrosion Inhibition Studies

Research involving N-Phenyl-benzamide derivatives with methoxy and nitro substituents, such as N-(4-methoxyphenyl)benzamide, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. The studies include electrochemical impedance spectroscopy and polarization studies, indicating the potential of these derivatives in industrial applications (Mishra et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds like benzamide derivatives are known to interact with various proteins and enzymes in the body

Mode of Action

It’s known that benzylic halides, which are structurally similar to 2-methoxy-4-nitrobenzamide, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . The compound might interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

Similar compounds are known to participate in various reactions such as coupling, condensation, and nucleophilic substitution . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours . The pharmacokinetic profile suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Result of Action

Similar compounds are known to have various effects, such as free radical reactions

Action Environment

The action, efficacy, and stability of 2-Methoxy-4-nitrobenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the potency of similar compounds . Additionally, temperature and presence of other compounds can also influence the action of 2-Methoxy-4-nitrobenzamide.

properties

IUPAC Name |

2-methoxy-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-4-5(10(12)13)2-3-6(7)8(9)11/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUYIBAYLUAHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445688 | |

| Record name | 2-Methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62726-03-8 | |

| Record name | 2-Methoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

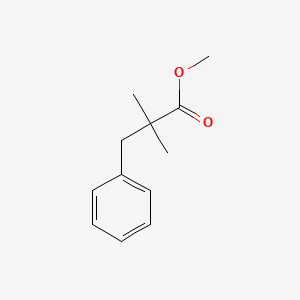

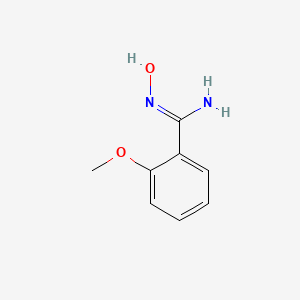

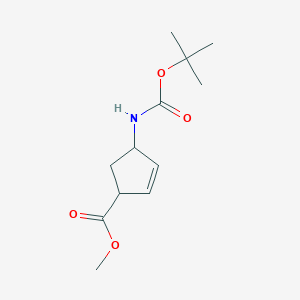

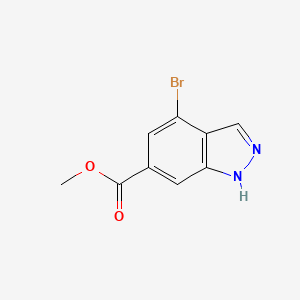

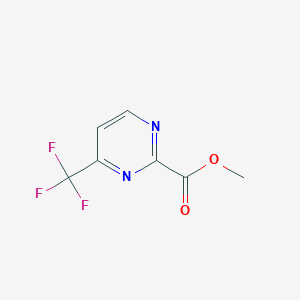

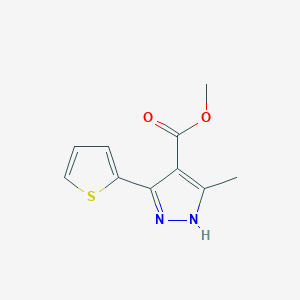

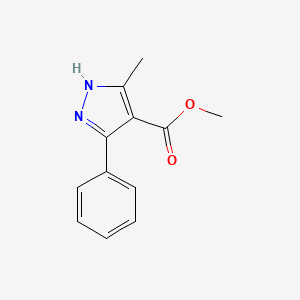

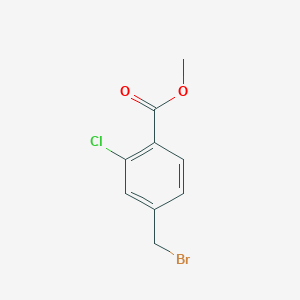

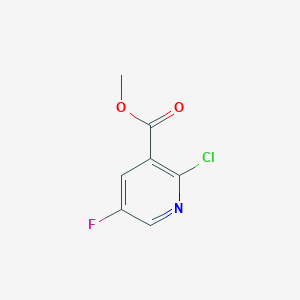

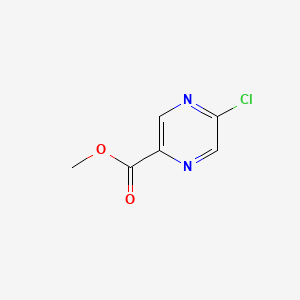

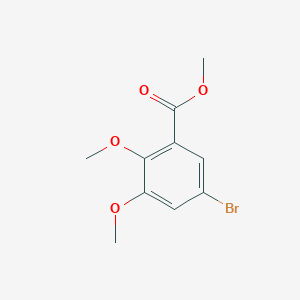

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3022626.png)